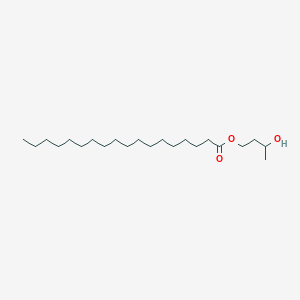

1,3-Butylene glycol 1-stearate

Description

1,3-Butylene glycol 1-stearate is a monoester derived from 1,3-butylene glycol (butane-1,3-diol, C₄H₁₀O₂) and stearic acid (C₁₈H₃₆O₂). Monoesters of glycols like 1,3-butylene glycol are often used in cosmetics, pharmaceuticals, and industrial applications due to their emulsifying, emollient, or surfactant properties .

The esterification of one hydroxyl group in 1,3-butylene glycol with stearic acid results in a hydrophobic moiety (C₁₈ alkyl chain) and a residual hydroxyl group, conferring partial polarity. This balance makes it suitable for stabilizing formulations requiring both lipophilic and hydrophilic compatibility.

Properties

CAS No. |

14251-38-8 |

|---|---|

Molecular Formula |

C22H44O3 |

Molecular Weight |

356.6 g/mol |

IUPAC Name |

3-hydroxybutyl octadecanoate |

InChI |

InChI=1S/C22H44O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(24)25-20-19-21(2)23/h21,23H,3-20H2,1-2H3 |

InChI Key |

DXJKELXFOSBWCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCCC(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Butylene glycol 1-stearate is synthesized through an esterification reaction between 1,3-butylene glycol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the process may take several hours to complete. After the reaction, the product is purified through distillation or recrystallization to obtain high-purity 1,3-butylene glycol 1-stearate.

Chemical Reactions Analysis

Types of Reactions: 1,3-Butylene glycol 1-stearate can undergo various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to regenerate 1,3-butylene glycol and stearic acid.

Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and alcohol.

Oxidation: Under specific conditions, the glycol portion of the molecule can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Hydrolysis: 1,3-butylene glycol and stearic acid.

Transesterification: New esters and alcohols.

Oxidation: Aldehydes or acids derived from the glycol portion.

Scientific Research Applications

1,3-Butylene glycol 1-stearate has a wide range of applications in scientific research and industry:

Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

Biology: Employed in the formulation of biological assays and experiments due to its biocompatibility.

Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.

Industry: Widely used in cosmetics and personal care products as an emollient, moisturizer, and stabilizer. It helps improve the texture and stability of creams, lotions, and other formulations.

Mechanism of Action

The primary mechanism of action of 1,3-butylene glycol 1-stearate in cosmetic and personal care products is its ability to form a protective barrier on the skin. This barrier helps to retain moisture, thereby preventing dryness and improving skin hydration. The compound’s emollient properties also contribute to a smoother and softer skin texture. On a molecular level, the ester interacts with the lipid bilayer of the skin, enhancing its barrier function and reducing transepidermal water loss.

Comparison with Similar Compounds

Butyl Stearate (Stearic Acid Butyl Ester)

Structure: Butyl stearate (C₂₂H₄₄O₂) is a monoester of n-butanol (C₄H₉OH) and stearic acid . Key Differences:

- Molecular Formula : 1,3-Butylene glycol 1-stearate (inferred: C₂₂H₄₂O₃) has an additional oxygen atom compared to butyl stearate (C₂₂H₄₄O₂) due to the glycol backbone.

- Applications : Butyl stearate is widely used as a lubricant and plasticizer , whereas glycol stearates are preferred in cosmetics for their skin-conditioning properties .

Table 1: Structural and Functional Comparison

Butylene Glycol 1-Caprate 3-Caprylate

Structure : This compound (C₂₂H₄₂O₄) is a diester of 1,3-butylene glycol with capric (C₁₀) and caprylic (C₈) acids .

Key Differences :

- Esterification Degree: Unlike the monoester 1,3-butylene glycol 1-stearate, this diester lacks free hydroxyl groups, resulting in higher hydrophobicity.

- Chain Length : The shorter alkyl chains (C₈ and C₁₀) reduce melting points compared to stearate derivatives, making it more suitable for lightweight emulsions.

- Functionality: Diester structures like this are often used as emollients or solvents in skincare, whereas monoesters may act as surfactants .

1,3-Butylene Glycol Diacetate

Structure : A diester of 1,3-butylene glycol with two acetyl groups (C₈H₁₂O₄) .

Key Differences :

- Polarity: The acetate groups increase polarity, enhancing solubility in polar solvents like ethanol or water.

- Applications : Used as a solvent or plasticizer in coatings, contrasting with the skin-focused applications of stearate esters .

Table 2: Physical and Functional Properties

Q & A

Basic Research Questions

Q. What are the validated synthesis protocols for 1,3-butylene glycol 1-stearate with high purity?

- Methodological Answer : The esterification of 1,3-butylene glycol with stearic acid under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common approach. Purification can be achieved via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane). Monitor reaction progress using thin-layer chromatography (TLC) or FTIR spectroscopy for ester bond confirmation (~1740 cm⁻¹). For analytical validation, use GC-MS to confirm molecular weight (expected m/z: ~356.6 g/mol) and NMR (¹H/¹³C) to verify esterification sites .

Q. How can researchers characterize the structural and functional properties of 1,3-butylene glycol 1-stearate?

- Methodological Answer :

- FTIR : Identify ester carbonyl (C=O) at ~1740 cm⁻¹ and hydroxyl (OH) groups from unreacted glycol.

- NMR : ¹H NMR should show peaks for methylene groups adjacent to ester oxygen (~4.1 ppm) and stearate chain protons (~1.2–1.6 ppm).

- HPLC : Quantify purity using reverse-phase columns (C18) with a mobile phase of acetonitrile/water (90:10).

- DSC : Measure melting point (expected ~40–50°C for similar glycol stearates) .

Q. What solvent systems are optimal for solubility studies of 1,3-butylene glycol 1-stearate?

- Methodological Answer :

- Non-polar solvents : Hexane, chloroform (high solubility due to long alkyl chain).

- Polar aprotic solvents : Acetone (moderate solubility for kinetic studies).

- Aqueous systems : Use surfactants (e.g., Tween 80) to emulsify for bioavailability or toxicity assays.

- Quantification : UV-Vis spectroscopy at 210–220 nm for unsaturated impurities .

Advanced Research Questions

Q. How does 1,3-butylene glycol 1-stearate interact with lipid bilayers in membrane permeability studies?

- Methodological Answer :

- Liposome Preparation : Incorporate the compound into phosphatidylcholine liposomes via film hydration.

- Permeability Assay : Use fluorescent probes (e.g., calcein leakage assay) to monitor disruption kinetics.

- Molecular Dynamics Simulations : Model interactions between stearate chains and lipid tails to predict thermodynamic stability .

Q. What strategies resolve contradictions in reported thermal stability data for glycol stearates?

- Methodological Answer :

- Controlled TGA/DSC : Conduct experiments under inert (N₂) vs. oxidative (O₂) atmospheres to assess decomposition pathways.

- Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation.

- Comparative Studies : Benchmark against structurally similar esters (e.g., propylene glycol stearate) to identify substituent effects .

Q. How can researchers evaluate the compound’s role in modulating drug delivery systems?

- Methodological Answer :

- Nanoparticle Fabrication : Prepare PLGA nanoparticles with 1,3-butylene glycol 1-stearate as a co-emulsifier.

- Drug Loading/Release : Use Franz diffusion cells to measure release kinetics of model drugs (e.g., curcumin) in simulated physiological conditions.

- Stability Testing : Accelerated storage studies (40°C/75% RH) to assess colloidal stability via dynamic light scattering (DLS) .

Q. What are the challenges in quantifying trace impurities in 1,3-butylene glycol 1-stearate batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.